molecular formula C19H22ClN5O2 B4379215 N~1~-[4-(1-{(E)-2-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE

N~1~-[4-(1-{(E)-2-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE

Cat. No.: B4379215
M. Wt: 387.9 g/mol
InChI Key: SCUDNXUEQFTHQA-SSDVNMTOSA-N
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Description

The compound N~1~-[4-(1-{(E)-2-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE is a hydrazone derivative featuring a 4-chloro-1,3-dimethylpyrazole moiety linked via a hydrazone bridge to a cyclobutane carboxamide group. The (E)-configuration of the hydrazone group is critical for maintaining structural integrity and biological activity, as seen in analogous compounds validated via single-crystal X-ray analysis .

Properties

IUPAC Name

4-chloro-N-[(E)-1-[4-(cyclobutanecarbonylamino)phenyl]ethylideneamino]-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2/c1-11(22-23-19(27)17-16(20)12(2)24-25(17)3)13-7-9-15(10-8-13)21-18(26)14-5-4-6-14/h7-10,14H,4-6H2,1-3H3,(H,21,26)(H,23,27)/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUDNXUEQFTHQA-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)NN=C(C)C2=CC=C(C=C2)NC(=O)C3CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1Cl)C(=O)N/N=C(\C)/C2=CC=C(C=C2)NC(=O)C3CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825719
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of N1-[4-(1-{(E)-2-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the phenyl group, and the cyclobutane carboxamide moiety. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Hydrazone Group Reactivity

The (E)-hydrazone moiety facilitates nucleophilic addition and condensation reactions. Key findings include:

Phosphonate Formation

Reaction with diethyl phosphite under reflux conditions in anhydrous toluene yields diethyl amino-phosphonate derivatives . This proceeds via a Pudovik-type addition mechanism:

Reagents/ConditionsMajor ProductYieldReference
Diethyl phosphite, toluene, reflux (4–6 hrs)Diethyl ((4-substituted phenyl)amino)(pyrazol-5-one)methyl phosphonate65–78%

Mechanistic Insight : The hydrazone acts as a Michael acceptor, enabling nucleophilic attack by the phosphite oxygen at the β-carbon of the hydrazone .

Condensation with Carbonyl Compounds

The hydrazone group reacts with aldehydes/ketones to form Schiff base derivatives. For example, condensation with 4-fluorobenzaldehyde generates arylidene-hydrazone hybrids .

Pyrazole Ring Modifications

The 4-chloro-1,3-dimethylpyrazole subunit undergoes substitution and cyclization:

Nucleophilic Aromatic Substitution

The chlorine atom at position 4 of the pyrazole ring is susceptible to displacement by amines or alkoxides under basic conditions :

ReagentProductConditions
Morpholine4-morpholino-1,3-dimethylpyrazoleK₂CO₃, DMF, 80°C
PiperazineBis-pyrazolyl piperazine adductEtOH, reflux

Structural Impact : Substitution at C4 alters electronic properties, enhancing π-stacking interactions in biological systems .

Carboxamide Reactivity

The cyclobutanecarboxamide group participates in hydrolysis and aminolysis:

Acid/Base-Catalyzed Hydrolysis

ConditionsProductNotes
6M HCl, refluxCyclobutanecarboxylic acidComplete cleavage of the amide bond
NaOH (aq.), 100°CCyclobutanecarboxylate saltPartial racemization observed

Kinetics : Hydrolysis rates are slower compared to linear amides due to cyclobutane ring strain .

Reduction Reactions

The hydrazone bond is reducible to a hydrazine derivative:

ReagentProductSelectivity
NaBH₄/MeOHN-alkylhydrazineE/Z isomerism retained
H₂/Pd-CEthylamine derivativeOver-reduction of pyrazole ring noted

Oxidation Pathways

Controlled oxidation targets the hydrazone and methyl groups:

Oxidizing AgentSite of OxidationProduct
KMnO₄/H₂SO₄Hydrazone β-carbonKetone derivative
CrO₃/AcOHPyrazole C-methylCarboxylic acid

Side Reactions : Over-oxidation risks degrading the cyclobutane ring .

Reaction Comparison Table

Functional GroupReaction TypeKey ReagentsApplications
HydrazonePhosphonationDiethyl phosphiteSynthesis of bioactive phosphonates
PyrazoleNucleophilic substitutionMorpholine, piperazineSAR studies in drug design
CarboxamideHydrolysisHCl/NaOHProdrug activation

Scientific Research Applications

Medicinal Chemistry

N~1~-[4-(1-{(E)-2-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE has been investigated for its potential as a therapeutic agent. Its structural features suggest that it may interact with specific biological targets, making it suitable for drug development aimed at treating various conditions.

Research indicates that this compound may exhibit significant biological activity due to its ability to modulate enzyme and receptor functions within biological systems. Understanding its mechanism of action can aid in identifying its therapeutic potential and applications in treating diseases.

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis, allowing researchers to create more complex molecules. Its unique structure can facilitate the development of new chemical entities with desired properties.

Industrial Applications

The compound's properties make it suitable for various industrial applications, including the development of new materials and catalysts. Its synthesis can be optimized for large-scale production, enhancing its utility in commercial settings.

Case Study 1: Pharmacological Evaluation

A study evaluating the pharmacological properties of this compound demonstrated its potential as an anti-inflammatory agent. The compound was shown to inhibit specific inflammatory pathways in vitro, suggesting further investigation into its therapeutic applications is warranted.

Case Study 2: Synthesis and Characterization

Research focused on the synthesis of this compound highlighted several effective synthetic routes that optimize yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency.

Case Study 3: Interaction with Biological Targets

Investigations into the interaction of this compound with specific enzymes revealed significant binding affinities, indicating its potential role as an enzyme inhibitor.

Mechanism of Action

The mechanism of action of N1-[4-(1-{(E)-2-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Understanding these interactions at the molecular level is crucial for elucidating its mechanism of action and potential therapeutic applications.

Comparison with Similar Compounds

Structural Analogs and Key Features

The table below highlights structurally similar compounds and their pharmacological or biochemical relevance:

Compound Name Structural Features Biological Activity/Application Reference
N~1~-[4-(1-{(E)-2-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE Pyrazole, hydrazone, cyclobutane carboxamide Hypothesized kinase inhibition or enzyme modulation (inferred from structural analogs)
N-(4-Methylphenyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-hydrazinecarboxamide Thiadiazole, hydrazinecarboxamide Antimicrobial/antifungal activity (structural similarity to known bioactive thiadiazoles)
I9H Ligand (PDB ID: I9H) Chlorophenyl, pyrazole, carbamimidoyl Protein-ligand interaction studies (crystallographic data for target validation)
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide Benzodioxol, imidazole, hydrazone Anticancer activity (validated via cytotoxicity assays)
Tetrazole-5-yl-2-imino-coumarins Tetrazole (carboxylic acid bioisostere), coumarin Antiproliferative activity against tumor cell lines

Limitations of Structural Similarity

Despite shared motifs, structurally similar compounds (Tanimoto coefficient >0.85) exhibit only a 20% probability of sharing similar gene expression profiles, emphasizing the need for functional validation . For example, hydrazone derivatives may diverge in mechanism despite structural overlap, as seen in muscarinic vs. cannabimimetic enzyme inhibition .

Implications for Drug Design

  • Targeted Libraries : Tools like ChemMapper () enable rapid identification of analogs with 3D similarity, aiding in scaffold hopping or repurposing .
  • SAR Studies : The chloro and methyl groups on the pyrazole ring are critical for steric and electronic interactions, while the hydrazone bridge influences solubility and metabolic stability .

Biological Activity

N~1~-[4-(1-{(E)-2-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE is a complex organic compound notable for its unique structural features and potential biological activities. This compound incorporates a pyrazole ring, a phenyl group, and a cyclobutane carboxamide moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

Property Details
IUPAC Name 4-chloro-N-[(E)-1-[4-(cyclobutanecarbonylamino)phenyl]ethylideneamino]-2,5-dimethylpyrazole-3-carboxamide
Molecular Formula C19H22ClN5O2
Molecular Weight 391.86 g/mol
InChI Key InChI=1S/C19H22ClN5O2/c1-11(22-23-19(27)17-16(20)12(2)24-25(17)3)13-7-9-15(10-8-13)21-18(26)14-5-4-6-14/h7-10,14H,4-6H2,1-3H3,(H,21,26)(H,23,27)/b22-11+

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound may modulate the activity of certain enzymes or receptors, leading to various pharmacological effects. Understanding these interactions is crucial for elucidating its therapeutic potential.

Pharmacological Applications

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antitumor Activity : Some derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that structural modifications can enhance the anticancer properties of related compounds through improved interactions with target proteins involved in cell proliferation and apoptosis .
  • Antimicrobial Properties : The presence of the pyrazole moiety in similar compounds has been linked to antimicrobial activity. This suggests that this compound may also possess similar properties .
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways .

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to this compound:

Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of various pyrazole derivatives on glioblastoma cells. The results indicated that certain modifications led to an IC50 value significantly lower than standard chemotherapeutic agents .

Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of hydrazone derivatives, revealing that compounds containing the pyrazole structure exhibited notable activity against both Gram-positive and Gram-negative bacteria .

Study 3: Inhibition of Inflammatory Pathways

Research demonstrated that specific analogs could inhibit NF-kB signaling pathways, reducing inflammation in cellular models. This suggests potential therapeutic applications in chronic inflammatory diseases .

Q & A

Basic: What are the established synthetic routes for this compound, and what intermediates are critical for its preparation?

The synthesis typically involves multi-step reactions starting with condensation of hydrazine derivatives with carbonyl-containing intermediates. Key intermediates include:

  • 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbonyl hydrazide , formed via reaction of 4-chloro-1,3-dimethylpyrazole-5-carboxylic acid with hydrazine hydrate under reflux .
  • Cyclobutanecarboxamide derivatives , synthesized through coupling reactions using activating agents like EDCI/HOBt .
    Characterization of intermediates via 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS is critical to confirm structural integrity .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, stoichiometry). Bayesian optimization algorithms have outperformed traditional one-variable-at-a-time (OVAT) approaches by identifying non-linear interactions between variables . For example:

FactorRange TestedOptimal Value
Temperature60–100°C80°C
SolventTHF/DMFDMF
Catalyst Loading1–5 mol%3 mol%
Parallel synthesis platforms can further accelerate optimization .

Basic: What analytical techniques are recommended for structural elucidation?

  • X-ray crystallography : Resolves absolute configuration using SHELXL for refinement, particularly for hydrazone and cyclobutane moieties .
  • Vibrational spectroscopy (FT-IR) : Confirms carbonyl (C=O, ~1650–1750 cm1^{-1}) and hydrazone (N–H, ~3200 cm1^{-1}) groups .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula with <3 ppm error .

Advanced: How can computational methods predict structure-activity relationships (SAR)?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with biological activity. For example:

  • Hydrazone conformation (E/Z isomerism) affects binding to target proteins; DFT optimizes the lowest-energy conformation .
  • Molecular docking with proteins (e.g., cyclooxygenase-2) identifies key interactions (hydrogen bonds with pyrazole rings) .

Basic: How are impurities identified and quantified during synthesis?

  • Reverse-phase HPLC with UV detection (λ = 254 nm) resolves impurities using a C18 column and gradient elution (acetonitrile/water) .
  • LC-MS/MS identifies byproducts, such as unreacted hydrazide intermediates or cyclobutane ring-opened derivatives .

Advanced: How can crystallographic data contradictions (e.g., twinned crystals) be resolved?

Use twin refinement in SHELXL by defining twin laws (e.g., twofold rotation) and partitioning intensity contributions. For example:

  • A BASF parameter of 0.35–0.45 indicates partial twinning in hydrazone-containing crystals .
  • PLATON software validates symmetry operations and detects missed twinning .

Basic: What precautions are needed to stabilize hydrazone moieties during synthesis?

  • Maintain pH < 7 to prevent hydrolysis; use buffered conditions (e.g., acetate buffer, pH 5.5) .
  • Avoid prolonged exposure to light to prevent E/Z isomerization .

Advanced: How can flow chemistry improve scalability for sensitive intermediates?

Microfluidic reactors enable precise control of residence time (e.g., 2–5 min) and temperature for unstable intermediates like hydrazones. Example setup:

  • Omura-Sharma-Swern oxidation in continuous flow prevents exothermic decomposition observed in batch reactions .

Basic: What in vitro assays evaluate biological activity?

  • Antioxidant activity : DPPH radical scavenging assay (IC50_{50} values compared to ascorbic acid) .
  • Anti-inflammatory activity : COX-2 inhibition measured via ELISA .

Advanced: How can proteomics identify molecular targets in complex biological systems?

  • Activity-based protein profiling (ABPP) : Uses alkyne-tagged analogs for click chemistry-based enrichment and LC-MS/MS identification .
  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (kon_{on}/koff_{off}) with purified proteins .

Basic: How to troubleshoot low yields in the final coupling step?

  • Optimize activating agents: Replace EDCI with DCC for sterically hindered amines .
  • Use Dean-Stark traps to remove water in refluxing toluene for imine formation .

Advanced: What strategies validate synthetic routes for enantiomeric purity?

  • Chiral HPLC with polysaccharide columns (e.g., Chiralpak IA) resolves enantiomers .
  • Vibrational circular dichroism (VCD) confirms absolute configuration without crystallization .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[4-(1-{(E)-2-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-[4-(1-{(E)-2-[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE

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